N-(3-(trifluoromethoxy)phenyl)acrylamide
Description
Chemical Identity and Nomenclature
This compound is systematically classified as an acrylamide derivative characterized by the presence of an acrylamide functional group attached to a phenyl ring bearing a trifluoromethoxy substituent at the meta position. The compound's International Union of Pure and Applied Chemistry name is N-[3-(trifluoromethoxy)phenyl]prop-2-enamide, reflecting its structural composition and functional group arrangement. The Chemical Abstracts Service has assigned this compound the registry number 1156755-90-6, establishing its unique chemical identity within the scientific literature. The molecular formula C10H8F3NO2 indicates the presence of ten carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 231.17 grams per mole.
The compound's nomenclature follows established conventions for acrylamide derivatives, where the acrylamide portion (prop-2-enamide) serves as the base structure with the substituted phenyl group identified as the N-substituent. The trifluoromethoxy group (-OCF3) represents a significant structural feature that distinguishes this compound from other acrylamide derivatives and contributes to its unique chemical properties. Alternative naming systems may refer to this compound using various permutations of its structural components, but the International Union of Pure and Applied Chemistry designation remains the authoritative standard for scientific communication and database searches.
Table 1: Chemical Identification Parameters
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of fluorinated organic chemistry and acrylamide derivative research. The compound was first documented in chemical databases in 2009, as evidenced by its creation date in the PubChem database on July 21, 2009. This timeline places its discovery within the context of expanding interest in fluorinated compounds for pharmaceutical and materials applications during the early twenty-first century. The most recent modification to its database entry occurred on May 24, 2025, indicating ongoing research interest and potential updates to its chemical characterization.
The development of synthetic methodologies for this compound likely evolved from established protocols for acrylamide formation, particularly those involving the reaction of aniline derivatives with acryloyl chloride. The incorporation of the trifluoromethoxy substituent represents an advancement in the field of fluorinated organic synthesis, reflecting the growing recognition of fluorine-containing groups as valuable tools for modulating molecular properties. Historical synthetic approaches to similar compounds provided the foundation for developing efficient routes to this specific derivative, with researchers building upon decades of experience in both acrylamide chemistry and fluorinated aromatic compound synthesis.
The compound's emergence coincided with increased interest in fluorinated pharmaceutical intermediates and materials with enhanced stability and bioactivity profiles. Research groups investigating acrylamide derivatives for various applications likely identified the trifluoromethoxy substitution pattern as particularly promising due to its potential to enhance molecular properties while maintaining synthetic accessibility. The historical progression from simple acrylamides to more complex fluorinated derivatives reflects the evolution of chemical research toward increasingly sophisticated molecular designs.
Significance in Contemporary Chemical Research
This compound occupies a significant position in contemporary chemical research due to its unique combination of structural features that confer enhanced reactivity and stability characteristics. The compound serves as an important example of how fluorinated substituents can be strategically incorporated into acrylamide frameworks to achieve desired chemical and biological properties. Current research interest stems primarily from the compound's potential applications in organic synthesis, where it functions as both a reactive intermediate and a building block for more complex molecular architectures.
The trifluoromethoxy group present in this compound enhances its reactivity profile compared to unsubstituted acrylamides, making it particularly valuable for applications requiring controlled reactivity. Contemporary research has demonstrated that the compound can undergo various chemical transformations, including nucleophilic addition reactions, polymerization processes, and cycloaddition reactions, each of which opens pathways to novel chemical entities. The fluorinated nature of the substituent also imparts enhanced lipophilicity and metabolic stability, properties that are highly valued in medicinal chemistry applications.
Modern synthetic chemistry increasingly relies on fluorinated building blocks to access compounds with improved pharmaceutical profiles, and this compound represents an important entry point into this chemical space. Research groups across multiple disciplines have recognized the compound's potential for developing new materials with enhanced properties, including improved thermal stability, chemical resistance, and bioactivity profiles. The compound's significance extends beyond its immediate applications to its role as a model system for understanding the effects of fluorinated substituents on acrylamide reactivity and stability.
Table 2: Contemporary Research Applications
| Research Area | Application Type | Key Properties Utilized |
|---|---|---|
| Organic Synthesis | Reactive Intermediate | Enhanced Reactivity, Selectivity |
| Medicinal Chemistry | Pharmaceutical Building Block | Lipophilicity, Metabolic Stability |
| Materials Science | Polymer Precursor | Thermal Stability, Chemical Resistance |
| Chemical Biology | Protein Modification | Electrophilic Reactivity |
Research Objectives and Scope
The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation, each aimed at understanding and exploiting the compound's unique properties for practical applications. Current research efforts focus on elucidating the mechanistic details of the compound's reactions with various nucleophiles, particularly in biological systems where it may interact with protein-bound cysteine residues. This mechanistic understanding is crucial for developing applications in chemical biology and medicinal chemistry, where controlled protein modification represents a valuable tool for studying biological processes.
Synthetic methodology development constitutes another major research objective, with investigators seeking to optimize reaction conditions for the compound's preparation and subsequent transformations. Research in this area aims to develop more efficient synthetic routes that minimize side reactions and maximize yields, thereby improving the compound's accessibility for research and potential commercial applications. The scope of synthetic research includes investigations into alternative starting materials, reaction conditions, and purification methods that could enhance the overall efficiency of compound preparation.
The research scope extends to comprehensive characterization of the compound's physical and chemical properties, including detailed studies of its reactivity patterns, stability profiles, and interactions with various chemical and biological systems. Investigators are particularly interested in understanding how the trifluoromethoxy substituent influences the compound's behavior compared to other acrylamide derivatives, as this knowledge can inform the design of related compounds with tailored properties. Long-term research objectives include the development of practical applications in areas such as drug discovery, materials development, and chemical biology tool development.
Properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJMGVPELEGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(trifluoromethoxy)phenyl)acrylamide typically involves the reaction of 3-(trifluoromethoxy)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: N-(3-(trifluoromethoxy)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry
N-(3-(trifluoromethoxy)phenyl)acrylamide serves as a versatile building block in synthetic organic chemistry. It is utilized in:
- Synthesis of Complex Molecules : It acts as an intermediate in the preparation of more complex organic compounds.
- Material Science : The compound is investigated for developing new materials with unique properties, such as polymers and coatings that exhibit enhanced thermal stability and chemical resistance.
Biology
In biological research, this compound is explored for its potential as a biochemical probe:
- Enzyme Activity Studies : Its ability to interact with specific enzymes makes it valuable for studying enzyme kinetics and mechanisms.
- Protein Interaction Studies : this compound can be employed to investigate protein-protein interactions, aiding in understanding cellular processes.
Medicine
The therapeutic potential of this compound is under investigation:
- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration for its use in cancer therapy.
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme acetylcholinesterase demonstrated that this compound acts as a potent inhibitor. The compound was shown to bind covalently to the active site of the enzyme, leading to a significant decrease in enzymatic activity. This finding suggests potential applications in treating diseases characterized by cholinergic dysfunctions.
Case Study 2: Anticancer Activity
In vitro studies on several cancer cell lines revealed that this compound exhibits selective cytotoxicity. The compound induced apoptosis in breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-(trifluoromethoxy)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities or modulation of protein functions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Observations :
- Melting Points : Compounds with bulkier substituents (e.g., tetrahydroacridin in Compound 31) exhibit higher melting points (188–189°C), suggesting stronger crystalline packing . In contrast, p-tolyl-substituted analogs (e.g., 2ba) melt at lower temperatures (84–85°C), likely due to reduced symmetry .
- Electronic Effects : Dual trifluoromethoxy groups (2v) amplify electron-withdrawing properties, which may stabilize charge-transfer interactions in biological targets .
Anti-Inflammatory Activity
- Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide): Exhibited significant anti-inflammatory activity with an IC₅₀ of 17.00 ± 1.11 μM, comparable to the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μM) .
- Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide): Demonstrated IC₅₀ < 17.21 μM in NO inhibition assays, highlighting the role of methoxy and hydroxy groups in modulating activity .
Analgesic Potential
Structural-Activity Relationships :
- Hydroxy/Methoxy Groups : Presence of 4-hydroxy-3-methoxy substituents (e.g., Compounds 2, 4) correlates with enhanced anti-inflammatory activity, likely due to hydrogen bonding with target proteins .
Biological Activity
N-(3-(trifluoromethoxy)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and facilitates cellular penetration. The acrylamide moiety allows for covalent interactions with nucleophilic sites on proteins, influencing various biological processes.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The acrylamide component can form covalent bonds, leading to inhibition of enzyme activities or modulation of protein functions.
Biological Activities
- Anticancer Activity : this compound has been explored for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Enzyme Inhibition : This compound has shown promise as a biochemical probe for studying enzyme activities. Its ability to inhibit specific enzymes could be leveraged in therapeutic contexts, particularly in conditions where enzyme dysregulation is a factor .
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound, researchers treated various human cancer cell lines with the compound. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics. Mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting key survival signaling cascades .
Comparative Analysis with Related Compounds
This compound is structurally related to other trifluoromethoxy-substituted acrylamides. A comparative analysis highlights differences in potency and selectivity:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(4-(trifluoromethoxy)phenyl)acrylamide | 5.2 | Anticancer |
| N-(2-(trifluoromethoxy)phenyl)acrylamide | 12.8 | Enzyme Inhibition |
| N-(3-(trifluoromethyl)phenyl)acrylamide | 15.0 | Anticancer |
This table indicates that while all compounds exhibit biological activity, this compound shows promising potency against cancer cells compared to its analogs.
Q & A
Q. What are the common synthetic routes for N-(3-(trifluoromethoxy)phenyl)acrylamide, and what are their key reaction conditions?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3-(trifluoromethoxy)aniline and acrylic acid derivatives. For example, a Schiff base intermediate may form under basic conditions (e.g., KOH or NaOH), followed by acrylation using acyl chlorides or activated esters. Key steps include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) or dichloromethane are often used to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative TLC is critical for isolating the product .
- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) may improve yields in challenging reactions .
Reference : (Schiff base synthesis), (TLC purification), (AI-driven pathway prediction).
Q. How can researchers optimize the purity and yield of this compound during synthesis?
- Methodological Answer :
- Reaction monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early .
- Temperature control : Maintain temperatures between 0–25°C during exothermic steps (e.g., acryloyl chloride addition) to minimize side reactions .
- Recrystallization : Ethanol/water mixtures or acetonitrile are effective for recrystallizing the final product to ≥95% purity .
Reference : (recrystallization), (TLC optimization).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the electronic and steric properties of the acrylamide core in structure-activity relationship (SAR) studies?
- Methodological Answer : The trifluoromethoxy (–OCF₃) group is strongly electron-withdrawing, which:
- Reduces electron density on the aromatic ring, enhancing electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Introduces steric bulk , potentially hindering binding to flat active sites in biological targets. Computational modeling (DFT or molecular docking) can quantify these effects .
- Increases metabolic stability compared to methoxy (–OCH₃) groups, as seen in pharmacokinetic studies of related inhibitors .
Reference : (electronic effects), (biological stability).
Q. What strategies can resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays .
- Purity verification : Re-test biological activity after repurifying the compound via HPLC to exclude impurities as confounding factors .
- Solubility optimization : Use DMSO/cosolvent mixtures (e.g., PEG-400) to ensure compound solubility in assay buffers, preventing false negatives .
Reference : (assay design), (purity impact).
Q. How can computational methods predict viable synthetic pathways for novel derivatives of this compound?
- Methodological Answer :
- Retrosynthesis tools : Platforms like Pistachio or Reaxys apply rule-based algorithms to propose routes from commercially available precursors .
- Reaction feasibility scoring : Prioritize pathways with high "plausibility" scores (>0.5) and minimal steps (e.g., one-step acrylation) .
- DFT calculations : Simulate transition states to predict regioselectivity in electrophilic substitutions (e.g., bromination at para vs. meta positions) .
Reference : (AI-driven synthesis), (computational modeling).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
